Quantitative Comparison: SPC-d7 as an Internal Standard vs. Unlabeled SPC for LC-MS/MS
A direct comparison of SPC-d7 and unlabeled SPC as internal standards for the quantification of endogenous SPC in human serum using HPLC/ESI-MS/MS. The method using SPC-d3 (a close analog) as an internal standard was validated and applied, demonstrating that deuterium-labeled SPC is essential for accurate quantification. The use of unlabeled SPC would result in no differentiation from the endogenous analyte, making absolute quantification impossible [1]. The optimized method using the deuterated standard was sufficient for constructing a linear calibration curve and enabled continuous analysis [1].
| Evidence Dimension | Feasibility of Absolute Quantification |
|---|---|
| Target Compound Data | Enabled precise quantification with a linear calibration curve and continuous analysis |
| Comparator Or Baseline | Unlabeled SPC: Unable to differentiate between standard and endogenous analyte; quantification impossible |
| Quantified Difference | Qualitative difference; SPC-d7 enables isotope dilution, unlabeled SPC does not. |
| Conditions | HPLC/ESI-MS/MS in multiple reaction monitoring (MRM) mode for the measurement of SPC in human serum |
Why This Matters
Procurement of unlabeled SPC cannot be used as an internal standard for its own quantification, making SPC-d7 the mandatory choice for any study requiring absolute quantitation of this lipid.
- [1] Kurokawa T, et al. Development of method to measure the serum concentration of sphingosylphosphorylcholine, an inducer of abnormal vascular contraction. J Physiol Sci. 2007;57 Suppl:S125. View Source
